Cas no 2228509-65-5 (1-1-(3-ethynylphenyl)cyclopropylethan-1-amine)

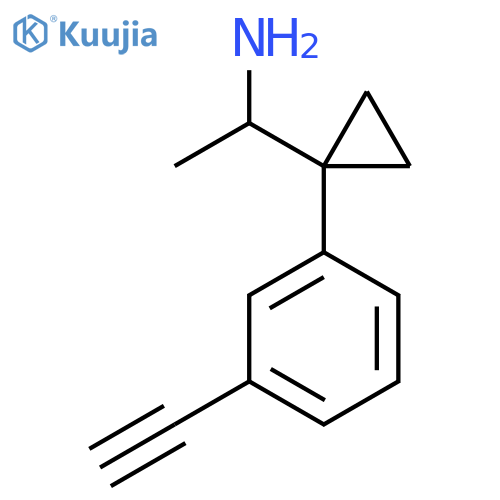

2228509-65-5 structure

商品名:1-1-(3-ethynylphenyl)cyclopropylethan-1-amine

1-1-(3-ethynylphenyl)cyclopropylethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-1-(3-ethynylphenyl)cyclopropylethan-1-amine

- 2228509-65-5

- EN300-1768268

- 1-[1-(3-ethynylphenyl)cyclopropyl]ethan-1-amine

-

- インチ: 1S/C13H15N/c1-3-11-5-4-6-12(9-11)13(7-8-13)10(2)14/h1,4-6,9-10H,7-8,14H2,2H3

- InChIKey: CHVKHGIJHVLJHK-UHFFFAOYSA-N

- ほほえんだ: NC(C)C1(C2C=CC=C(C#C)C=2)CC1

計算された属性

- せいみつぶんしりょう: 185.120449483g/mol

- どういたいしつりょう: 185.120449483g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 256

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 26Ų

1-1-(3-ethynylphenyl)cyclopropylethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1768268-2.5g |

1-[1-(3-ethynylphenyl)cyclopropyl]ethan-1-amine |

2228509-65-5 | 2.5g |

$3051.0 | 2023-09-20 | ||

| Enamine | EN300-1768268-10.0g |

1-[1-(3-ethynylphenyl)cyclopropyl]ethan-1-amine |

2228509-65-5 | 10g |

$6697.0 | 2023-06-03 | ||

| Enamine | EN300-1768268-1.0g |

1-[1-(3-ethynylphenyl)cyclopropyl]ethan-1-amine |

2228509-65-5 | 1g |

$1557.0 | 2023-06-03 | ||

| Enamine | EN300-1768268-0.1g |

1-[1-(3-ethynylphenyl)cyclopropyl]ethan-1-amine |

2228509-65-5 | 0.1g |

$1371.0 | 2023-09-20 | ||

| Enamine | EN300-1768268-0.5g |

1-[1-(3-ethynylphenyl)cyclopropyl]ethan-1-amine |

2228509-65-5 | 0.5g |

$1495.0 | 2023-09-20 | ||

| Enamine | EN300-1768268-0.25g |

1-[1-(3-ethynylphenyl)cyclopropyl]ethan-1-amine |

2228509-65-5 | 0.25g |

$1432.0 | 2023-09-20 | ||

| Enamine | EN300-1768268-10g |

1-[1-(3-ethynylphenyl)cyclopropyl]ethan-1-amine |

2228509-65-5 | 10g |

$6697.0 | 2023-09-20 | ||

| Enamine | EN300-1768268-1g |

1-[1-(3-ethynylphenyl)cyclopropyl]ethan-1-amine |

2228509-65-5 | 1g |

$1557.0 | 2023-09-20 | ||

| Enamine | EN300-1768268-5.0g |

1-[1-(3-ethynylphenyl)cyclopropyl]ethan-1-amine |

2228509-65-5 | 5g |

$4517.0 | 2023-06-03 | ||

| Enamine | EN300-1768268-5g |

1-[1-(3-ethynylphenyl)cyclopropyl]ethan-1-amine |

2228509-65-5 | 5g |

$4517.0 | 2023-09-20 |

1-1-(3-ethynylphenyl)cyclopropylethan-1-amine 関連文献

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

2228509-65-5 (1-1-(3-ethynylphenyl)cyclopropylethan-1-amine) 関連製品

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬